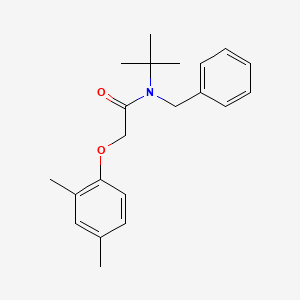
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzylamide derivatives and has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been suggested that N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide may modulate the immune system, leading to reduced inflammation and enhanced anti-tumor activity.
Biochemical and Physiological Effects
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are proteins involved in cancer progression. N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide for lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, future studies could focus on improving the solubility of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, in order to make it more useful for lab experiments.
Métodos De Síntesis
The synthesis of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dimethylphenol with tert-butyl chloroacetate to form tert-butyl 2-(2,4-dimethylphenoxy)acetate. The resulting product is then reacted with benzylamine to form N-benzyl-2-(2,4-dimethylphenoxy)acetamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has shown promising results in the treatment of colon cancer, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(17(2)13-16)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPWBNOACGILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
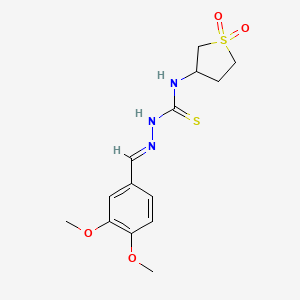
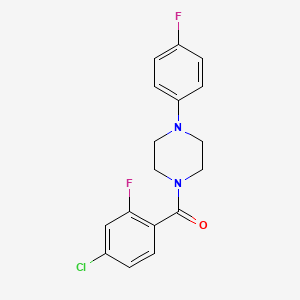
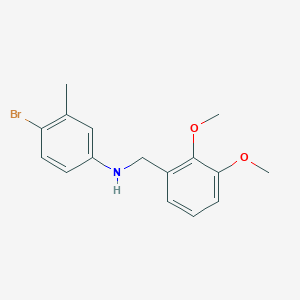
![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
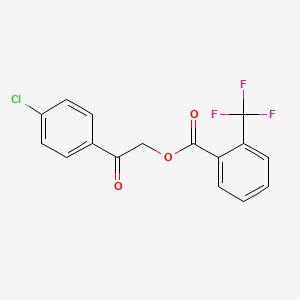
![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
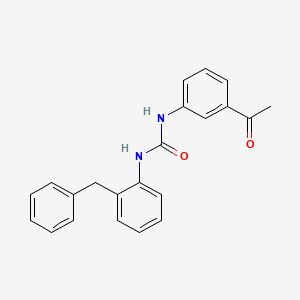
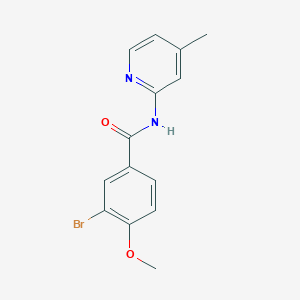
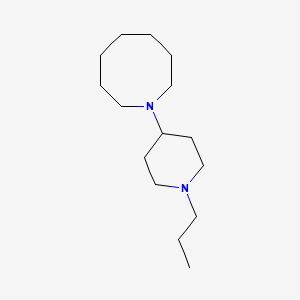
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)